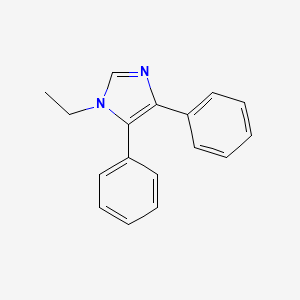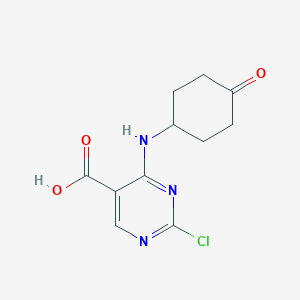
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazolone core linked to a tetrahydropyridinyl group, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone typically involves the following steps:
Formation of the Benzoxazolone Core: This can be achieved through the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Attachment of the Tetrahydropyridinyl Group: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzoxazolone core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the benzoxazolone or the tetrahydropyridinyl group.
Substitution: Various substitution reactions can occur, particularly at the nitrogen or oxygen atoms in the benzoxazolone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions could introduce new functional groups to the benzoxazolone core.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism by which 7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone exerts its effects can involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
7-(1,2,3,6-Tetrahydro-1-methyl-4-pyridinyl)-2(3H)-benzoxazolone: can be compared with other benzoxazolone derivatives or tetrahydropyridinyl compounds.
Benzoxazolone Derivatives: Compounds with variations in the benzoxazolone core or different substituents.
Tetrahydropyridinyl Compounds: Molecules featuring the tetrahydropyridinyl group but with different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of the benzoxazolone core and the tetrahydropyridinyl group, which imparts distinct chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
269718-85-6 |
|---|---|
分子式 |
C13H14N2O2 |
分子量 |
230.26 g/mol |
IUPAC名 |
7-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C13H14N2O2/c1-15-7-5-9(6-8-15)10-3-2-4-11-12(10)17-13(16)14-11/h2-5H,6-8H2,1H3,(H,14,16) |
InChIキー |
DPXVJCPUFCQGAZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(=CC1)C2=C3C(=CC=C2)NC(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)

![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)


![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)





![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)

